molecular formula C9H6ClN5S B2851224 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline CAS No. 945314-62-5

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline

Cat. No. B2851224
CAS RN: 945314-62-5
M. Wt: 251.69
InChI Key: ZZZWRNHMDIAQNT-UHFFFAOYSA-N
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Description

“4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of certain precursors in the presence of a catalyst . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of a related compound .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, to which the compound belongs, is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the reaction of certain precursors to form the desired product . For example, the reaction of 6a–f with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol 7a–d and with o-phenylenediamine derivatives 9a and b afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the compound .

Scientific Research Applications

Anti-Breast Cancer Agent

The compound has been used in the synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) which have shown promising results as anti-breast cancer agents . Three compounds exhibited better cytotoxic activities against MDA-MB-231 than the drug Erlotinib . One of them, compound 8i, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .

PARP-1 Inhibition

The compound has shown potential in inhibiting PARP-1 (Poly ADP ribose polymerase), an enzyme involved in DNA repair and programmed cell death . Compound 8i exhibited promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) compared to Olaparib (IC 50 = 1.49 nM) .

EGFR Inhibition

The compound has also shown potential in inhibiting EGFR (Epidermal Growth Factor Receptor), a protein that plays a crucial role in cell growth and survival . Compound 8i showed EGFR inhibition (IC 50 = 64.65 nM) compared to Erlotinib (IC 50 = 80 nM) .

Antimicrobial Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives, which can be synthesized using the compound, have shown promising antimicrobial activities .

Analgesic and Anti-inflammatory Activity

These derivatives have also been found to possess analgesic and anti-inflammatory activities .

Antioxidant Activity

The compound has been used in the synthesis of derivatives that have shown antioxidant activities .

Antiviral Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown potential as antiviral agents .

Enzyme Inhibition

These derivatives have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Future Directions

The future directions for research on these compounds include the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .

properties

IUPAC Name

3-chloro-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5S/c10-7-3-5(11)1-2-6(7)8-14-15-4-12-13-9(15)16-8/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZWRNHMDIAQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline

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